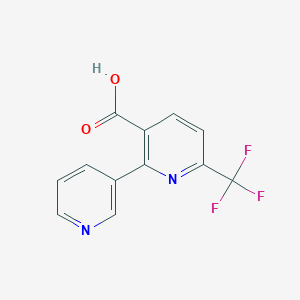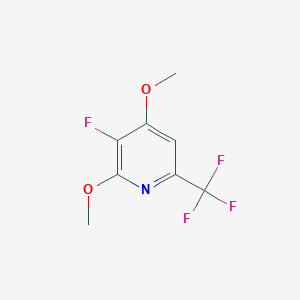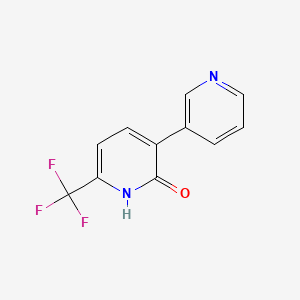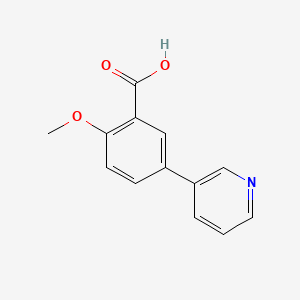![molecular formula C13H17NO5 B1391211 {4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid CAS No. 188751-52-2](/img/structure/B1391211.png)
{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid
説明
The compound “{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid” is an organic compound. It is a derivative of acetic acid where a phenoxy group and a tert-butoxycarbonyl (Boc) protected amino group are attached .
Molecular Structure Analysis
The molecular structure of “{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid” consists of a tert-butoxycarbonyl protected amino group and a phenoxy group attached to an acetic acid . The exact structure can be determined using techniques such as NMR spectroscopy .科学的研究の応用
Synthesis in Peptide Research
4-[(Tert-butoxycarbonyl)amino]phenoxyacetic acid has been prominently used in the synthesis of peptides, particularly in solid-phase synthesis. It serves as a 'handle' in the synthesis of peptide alpha-carboxamides. Its stability and efficiency in linkage and cleavage processes make it a valuable component in this domain. For example, it demonstrated high yield and resistance to acidolysis, proving its efficacy in peptide synthesis applications (Gaehde & Matsueda, 1981).
Chemical Synthesis and Selectivity
In chemical synthesis, this compound is involved in the selective removal of tert-butoxycarbonyl groups. It has been shown to enhance selectivity in deprotection processes, crucial for synthesizing complex molecules. The selectivity is improved when used with certain acid mixtures, highlighting its importance in achieving precise synthetic outcomes (Bodanszky & Bodanszky, 2009).
Catalytic Applications
The compound is also noted for its catalytic applications. It has been used as a catalyst for N-tert-butoxycarbonylation of amines. Its use in catalysis is environmentally benign, efficient, and yields products chemoselectively in excellent conditions. This aspect is significant in the development of sustainable and effective chemical processes (Heydari et al., 2007).
Biomedical Applications
In the biomedical field, derivatives of this compound have been explored for their potential in designing anticancer agents. Functionalized amino acid derivatives incorporating this compound showed promising cytotoxicity against human cancer cell lines. This suggests its potential role in the development of new therapeutic agents (Kumar et al., 2009).
Solid-Phase Peptide Synthesis
Its role extends to the solid-phase synthesis of peptide acids, where it is used in the preparation of safety-catch linkers. This application is crucial for the release of peptide acids into aqueous buffers, a key step in peptide synthesis (Panke & Frank, 1998).
Safety and Hazards
The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
特性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRNGMGBYUWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1391133.png)
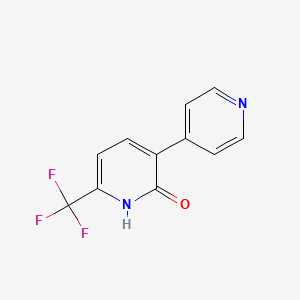
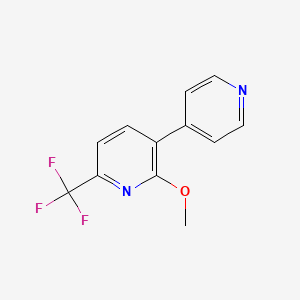
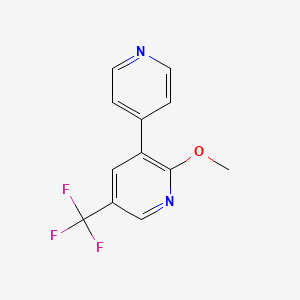
![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)

